2-(4-(1-naphthamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide
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Overview
Description
2-(4-(1-naphthamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a naphthamido group, a phenyl ring, a cyclopentyl group, and a tetrazole ring, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-naphthamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide typically involves a multi-step process:
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Formation of the Naphthamido Intermediate: : The initial step involves the reaction of 1-naphthylamine with an appropriate acylating agent to form the naphthamido intermediate. This reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.
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Coupling with Phenyl Ring: : The naphthamido intermediate is then coupled with a phenyl ring through a nucleophilic substitution reaction. This step often requires a catalyst such as palladium on carbon (Pd/C) and a suitable solvent like ethanol.
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Cyclopentyl Group Introduction: : The cyclopentyl group is introduced via a Grignard reaction, where cyclopentyl magnesium bromide reacts with the intermediate compound. This reaction is typically performed under an inert atmosphere to prevent oxidation.
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Tetrazole Ring Formation: : The final step involves the formation of the tetrazole ring through a cyclization reaction. This is achieved by treating the intermediate with sodium azide and a suitable acid catalyst, such as hydrochloric acid, under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-(1-naphthamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
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Reduction: : Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
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Substitution: : Nucleophilic substitution reactions can occur, particularly at the phenyl ring, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing original ones.
Scientific Research Applications
2-(4-(1-naphthamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide has several applications in scientific research:
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Medicinal Chemistry: : The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
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Materials Science: : Its structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
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Biological Studies: : The compound is used in studies to understand its interaction with various biological molecules and its potential effects on cellular processes.
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Industrial Applications: : It is explored for use in the synthesis of other complex organic molecules and as a precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-(1-naphthamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthamido and tetrazole groups are particularly important for binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(1-naphthamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide
- 2-(4-(1-naphthamido)phenyl)-N-methyl-2H-tetrazole-5-carboxamide
Uniqueness
Compared to similar compounds, 2-(4-(1-naphthamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide is unique due to the presence of the cyclopentyl group, which may confer distinct steric and electronic properties. These differences can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
N-cyclopentyl-2-[4-(naphthalene-1-carbonylamino)phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O2/c31-23(21-11-5-7-16-6-1-4-10-20(16)21)25-18-12-14-19(15-13-18)30-28-22(27-29-30)24(32)26-17-8-2-3-9-17/h1,4-7,10-15,17H,2-3,8-9H2,(H,25,31)(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXTYLGNRSNJQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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